6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and an azetidine ring, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The azetidine ring is then introduced via a nucleophilic substitution reaction, where 2-methylpyridin-4-yl is used as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Catalysts and other reagents may also be employed to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azetidine ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 3-(2-Methylpyridin-4-yl)propan-1-ol
Uniqueness
6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core and an azetidine ring. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C17H15N3O2S/c1-11-6-13(4-5-18-11)22-14-8-20(9-14)17(21)12-2-3-15-16(7-12)23-10-19-15/h2-7,10,14H,8-9H2,1H3 |
InChI Key |
VDHKVQFYGSUGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Origin of Product |
United States |
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